![molecular formula C14H14FN5 B1440124 3-(3-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1204296-94-5](/img/structure/B1440124.png)

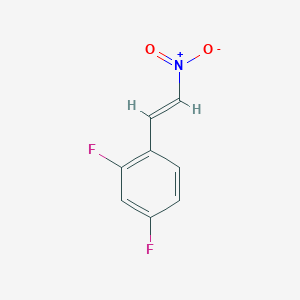

3-(3-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Overview

Description

“3-(3-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using various spectroscopy techniques, including FTIR, Mass, 1 H-NMR, and 13 C-NMR . For instance, the 1 H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For instance, intermediate 28 or 34 was coupled with 2,5-difluorobenzyl through Miyaura borylation reaction and Suzuki reaction in sequence in one pot to generate intermediate 30 or 36, then deprotection was performed to generate the key intermediate 32 or 38, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined using various techniques. For instance, the melting point of a compound can be determined . The 1 H-NMR and 13 C-NMR can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .Scientific Research Applications

Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the compound , is a privileged structure in the realm of drug discovery. Its incorporation into drug-like candidates has shown a wide range of medicinal properties, including anticancer, central nervous system agents, anti-infectious, anti-inflammatory, and radiodiagnostic applications. Synthetic strategies and structure-activity relationship (SAR) studies have been instrumental in developing potential drug candidates using this scaffold, highlighting its significance in medicinal chemistry (S. Cherukupalli et al., 2017).

Optoelectronic Material Development

Research on pyrimidine derivatives, which include the pyrazolo[1,5-a]pyrimidine core, has expanded into the optoelectronics field. These compounds have been used to develop materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems has been valuable for creating novel optoelectronic materials, showcasing the versatility of the pyrazolo[1,5-a]pyrimidine ring beyond pharmaceutical applications (G. Lipunova et al., 2018).

Synthesis of Pyrimidines as Selective Inhibitors

Synthetic compounds with pyrimidine scaffolds, including variations like the pyrazolo[1,5-a]pyrimidine, have been identified as selective inhibitors for various molecular targets, such as the p38 mitogen-activated protein (MAP) kinase. These compounds, through careful design and synthesis, demonstrate potent inhibitory activity and selectivity, which are crucial for developing therapeutic agents against inflammatory conditions (T. Scior et al., 2011).

Hybrid Catalysts for Pyranopyrimidine Synthesis

The pyranopyrimidine core, closely related to the compound of interest, is vital for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. The development of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts, including organocatalysts and metal catalysts, illustrates the chemical versatility and potential for developing lead molecules in drug discovery (Mehul P. Parmar et al., 2023).

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

The regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines are critical for determining the final compound's biological activity. Understanding the nucleophilicity of different groups within the pyrazolo[1,5-a]pyrimidine structure can guide the synthesis of more effective compounds, which is essential for medicinal chemistry (M. Mohamed et al., 2019).

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to interact with a variety of targets in the body. They are often involved in inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The interaction of pyrimidine derivatives with their targets often results in the inhibition of these targets, leading to changes in cellular processes. For example, when protein kinases are inhibited, this can affect cell growth and other related processes .

Biochemical Pathways

Pyrimidine derivatives can affect a variety of biochemical pathways. For instance, they can impact the pathways involving protein kinases, leading to changes in cell growth and metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrimidine derivatives can vary widely and would depend on the specific structure of the compound .

Result of Action

The result of the action of pyrimidine derivatives can vary depending on the specific targets and pathways they affect. For example, if they inhibit protein kinases, this could result in decreased cell growth .

Action Environment

The action, efficacy, and stability of pyrimidine derivatives can be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, and the temperature .

Safety and Hazards

The safety and hazards of pyrimidine derivatives can be determined through safety data sheets. For instance, the safety data sheet for “3-(3-Fluorophenyl)propionic acid” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions for the research on pyrazolo[1,5-a]pyrimidine derivatives could involve the development of new pyrimidines as anti-inflammatory agents . Furthermore, the exploration of the chemistry and medicinal diversity of pyrimidine might pave way to long await discovery in therapeutic medicine for future drug design .

properties

IUPAC Name |

[3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN5/c1-8-6-12(18-16)20-14(17-8)13(9(2)19-20)10-4-3-5-11(15)7-10/h3-7,18H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKXRZYSIFVYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NN)C)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001157557 | |

| Record name | 3-(3-Fluorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001157557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |

CAS RN |

1204296-94-5 | |

| Record name | 3-(3-Fluorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204296-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001157557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1440042.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1440049.png)

![Tert-butyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B1440056.png)

![[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1440058.png)

![2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1440059.png)

![tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B1440060.png)